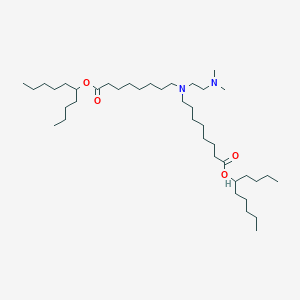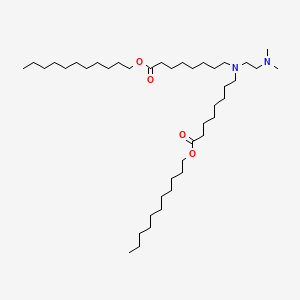
Diundecyl 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is a complex organic compound with the molecular formula C42H84N2O4. It is characterized by its amphiphilic nature, meaning it contains both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This property makes it useful in various applications, particularly in the field of drug delivery and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate typically involves a multi-step process. One common method includes the reaction of undecyl bromide with 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and gene therapy.
Industry: Utilized in the production of cosmetics and personal care products due to its amphiphilic properties.
Wirkmechanismus
The mechanism of action of Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminoethyl acrylate: Another compound with a dimethylamino group, used in polymer synthesis.
Poly(2-(dimethylamino)ethyl methacrylate): A polymer with similar functional groups, used in drug delivery and gene therapy.
Uniqueness
Diundecyl 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate is unique due to its specific structure, which combines long hydrophobic chains with a hydrophilic dimethylamino group. This combination allows it to form stable micelles and vesicles, making it highly effective in various applications, particularly in the field of nanotechnology and drug delivery.
Eigenschaften
Molekularformel |
C42H84N2O4 |
|---|---|
Molekulargewicht |
681.1 g/mol |
IUPAC-Name |
undecyl 8-[2-(dimethylamino)ethyl-(8-oxo-8-undecoxyoctyl)amino]octanoate |
InChI |
InChI=1S/C42H84N2O4/c1-5-7-9-11-13-15-17-25-31-39-47-41(45)33-27-21-19-23-29-35-44(38-37-43(3)4)36-30-24-20-22-28-34-42(46)48-40-32-26-18-16-14-12-10-8-6-2/h5-40H2,1-4H3 |
InChI-Schlüssel |
HDHBELCOOJSMIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCCCCC)CCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


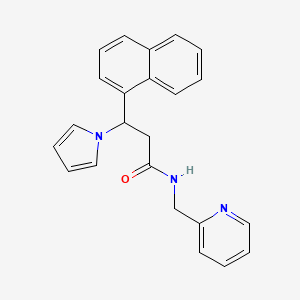
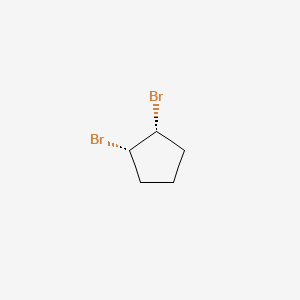
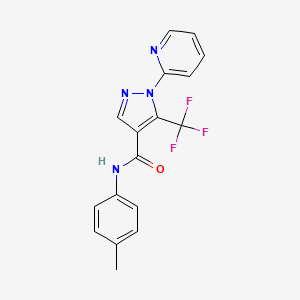
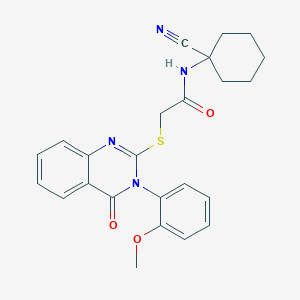
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
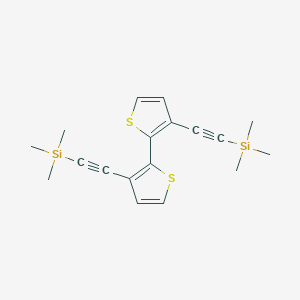
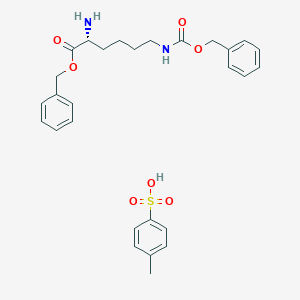
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
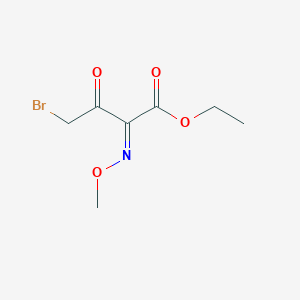
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
